(S)-4-Oxopiperidine-2-carboxylic acid
Overview
Description
(S)-4-Oxopiperidine-2-carboxylic acid, also known as S-4-OPC, is an organic compound that is used in a variety of scientific research applications. It is a naturally occurring amino acid derivative and is found in some plants and animals. S-4-OPC is a chiral molecule, which means that it has two distinct forms, or enantiomers, which are mirror images of each other. S-4-OPC has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis
Carboxylic acids, including “(S)-4-Oxopiperidine-2-carboxylic acid”, are used in organic synthesis to obtain small molecules and macromolecules . They participate in various organic reactions, such as substitution, elimination, and coupling .
Nanotechnology
Carboxylic acids are used in nanotechnology for surface modification of metallic nanoparticles and carbon nanostructures . This helps to promote the dispersion and incorporation of these nanoparticles or nanostructures .
Polymers
In the field of polymers, carboxylic acids have applications as monomers, additives, and catalysts . They can be used to produce synthetic or natural polymers .
Pharmaceuticals
“(S)-4-Oxopiperidine-2-carboxylic acid” can be used in the development of pharmaceutical compounds . Its specific applications in this field would depend on the particular drug being developed .
Safety and Handling
Information about the safety and handling of “(S)-4-Oxopiperidine-2-carboxylic acid” can be found in its Safety Data Sheet (SDS) . This includes details about its hazard statements, precautionary statements, and GHS pictograms .
Surface Modification
Carboxylic acids, such as “(S)-4-Oxopiperidine-2-carboxylic acid”, can be used in nanotechnology for surface modification of metallic nanoparticles and carbon nanostructures . This helps to promote the dispersion and incorporation of these nanoparticles or nanostructures .
Medical Field
Carboxylic acids have applications in the medical field . The specific applications would depend on the particular context and objectives .
Pharmacy
Carboxylic acids can be used in the pharmacy field . They can be used in the development of various pharmaceutical compounds .
Bulk Manufacturing
“(S)-4-Oxopiperidine-2-carboxylic acid” can be used in bulk manufacturing . It can be obtained in-stock or backordered for impurities, bulk custom synthesis, and procurement .
Chemical Analysis
“(S)-4-Oxopiperidine-2-carboxylic acid” can be analyzed using various chemical analysis techniques, such as NMR, HPLC, LC-MS, and UPLC .
properties
IUPAC Name |
(2S)-4-oxopiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAISREBYDOFHJY-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Oxopiperidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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